molecular formula C21H24N2O3 B3007828 2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide CAS No. 896367-23-0

2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide

Cat. No.: B3007828
CAS No.: 896367-23-0
M. Wt: 352.434
InChI Key: GBJJHLJBIUWPKP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a chemical compound that has gained increasing interest in scientific research due to its potential therapeutic applications. This compound is also known as EPPA and belongs to the class of pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and properties of related pyridazino and pyrrolidine derivatives, highlighting methodologies for creating compounds with potential neuroprotective, dermatological, and cytostatic activities. The exploration of these compounds includes the study of their chemical reactivity and potential as intermediates in the synthesis of pharmacologically active molecules (Habernickel, 2002).

Biological Activities and Applications

  • Investigations into pyrrolidine and pyridine derivatives have identified compounds with significant learning and memory facilitation in mice, suggesting potential applications in treating cognitive disorders (Li Ming-zhu, 2012).
  • Studies on thiazoles and their fused derivatives, including compounds related to pyrrolidinones, have revealed antimicrobial activities against various bacterial and fungal strains, indicating their potential use in antimicrobial therapy (Wardkhan et al., 2008).
  • Pyridine derivatives have been synthesized and tested for insecticidal activities, with some showing significant efficacy against agricultural pests, demonstrating the potential of these compounds in developing new insecticides (Bakhite et al., 2014).

Mechanistic Insights and Theoretical Studies

  • Quantum chemical investigation of molecular properties of substituted pyrrolidinones has provided insights into their electronic properties and potential reactivity, underscoring the importance of theoretical studies in understanding the chemical behavior of these compounds (Bouklah et al., 2012).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-10-6-16(7-11-19)12-20(24)22-17-13-21(25)23(14-17)18-8-4-15(2)5-9-18/h4-11,17H,3,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJHLJBIUWPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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